2-methyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}propane-1-sulfonamide
Description
2-methyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}propane-1-sulfonamide is a synthetic compound characterized by a piperidine core substituted with a thian-4-yl group at the 1-position and a propane-1-sulfonamide moiety at the 4-methyl position. The thian-4-yl (a sulfur-containing six-membered heterocycle) and sulfonamide functional groups distinguish it from classical opioid receptor ligands, which typically feature carboxamide or ester linkages (e.g., fentanyl analogs).
Properties
IUPAC Name |
2-methyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O2S2/c1-13(2)12-21(18,19)16-11-14-3-7-17(8-4-14)15-5-9-20-10-6-15/h13-16H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPQMSPUNAGDKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC1CCN(CC1)C2CCSCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}propane-1-sulfonamide involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of tetrahydro-2H-thiopyran with piperidine derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and purity. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Properties
Sulfonamides have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-methyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}propane-1-sulfonamide exhibit significant antibacterial activity against various pathogens, including multidrug-resistant strains.
Case Study:
A study evaluated the antimicrobial efficacy of novel sulfonamides against Gram-positive and Gram-negative bacteria. Compounds were tested against strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth, which suggests that this compound could be effective in treating bacterial infections .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of sulfonamide derivatives. The incorporation of thian and piperidine moieties in this compound may enhance its interaction with cancer cell targets.
Case Study:
In vitro studies demonstrated that related sulfonamide compounds exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves induction of apoptosis and inhibition of cell proliferation .
Therapeutic Applications
Given its promising biological activities, this compound has potential applications in:
- Antibacterial Therapy: As an alternative treatment option for infections caused by resistant bacteria.
| Pathogen | Activity |
|---|---|
| E. coli | Effective |
| S. aureus | Effective |
- Cancer Treatment: As a lead compound in the development of new anticancer drugs targeting specific cancer types.
Mechanism of Action
The mechanism of action of 2-methyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}propane-1-sulfonamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural and functional similarities/differences between the target compound and selected analogs from the literature:
Key Observations:
Sulfonamide vs.
Thian-4-yl vs. Phenethyl : The thian-4-yl substituent replaces the phenethyl group common in fentanyl analogs. The sulfur atom in thian-4-yl increases lipophilicity and may influence metabolic stability or CNS penetration compared to phenyl-containing analogs .
Pharmacological and Toxicological Implications
Receptor Binding Hypotheses
- Opioid Receptor Interactions: While carfentanil and 4F-iBF exhibit nanomolar affinity for μ-opioid receptors due to their carboxamide and phenethyl groups, the target compound’s sulfonamide and thian-4-yl moieties may shift selectivity toward δ- or κ-opioid receptors, as seen in W-15 (a sulfonamide with negligible μ-opioid activity) .
- Off-Target Effects : The thian-4-yl group’s similarity to sulfur-containing CNS agents (e.g., thioridazine) raises the possibility of interactions with serotonin or dopamine receptors, though this remains speculative without experimental data .
Regulatory Status
- Its structural divergence from classical opioids may delay regulatory action .
Biological Activity
2-Methyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}propane-1-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structural components, which include:
- A thian (thiophene) ring that may contribute to its biological activity.
- A piperidine moiety that is often associated with central nervous system activity.
- A sulfonamide group that is known for its antibacterial properties.
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antibacterial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial effects against various pathogens. The presence of the thian ring could enhance interaction with bacterial enzymes, potentially increasing efficacy against resistant strains.
Antitumor Activity
Recent studies have shown that derivatives of sulfonamides can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, compounds with similar structures have demonstrated inhibitory effects on kinases associated with tumor progression, suggesting potential applications in cancer therapy.
| Activity | Mechanism | Reference |
|---|---|---|
| Antibacterial | Inhibition of bacterial folate synthesis | |
| Antitumor | Inhibition of specific kinases | |
| Anti-inflammatory | Modulation of inflammatory cytokines |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group likely inhibits dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
- Receptor Modulation : The piperidine structure may interact with neurotransmitter receptors, influencing neuropharmacological outcomes.
- Cell Cycle Interference : Similar compounds have been shown to disrupt cell cycle regulation in cancer cells, leading to apoptosis.
Case Studies
Several case studies highlight the potential applications of this compound:
- Antibacterial Efficacy : A study evaluated the effectiveness of sulfonamide derivatives against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load, supporting the hypothesis that structural modifications enhance activity against resistant strains.
- Antitumor Effects : In vitro experiments on human cancer cell lines demonstrated that derivatives similar to this compound inhibited cell proliferation by inducing apoptosis through caspase activation pathways.
- Neuropharmacological Studies : Research into the effects on neurotransmitter systems showed that compounds with a piperidine structure could modulate dopamine and serotonin receptors, suggesting potential use in treating neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
